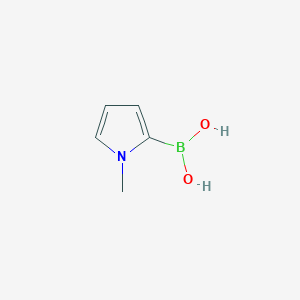![molecular formula C8H8N2 B1613024 1-メチル-1H-ピロロ[2,3-c]ピリジン CAS No. 860297-49-0](/img/structure/B1613024.png)
1-メチル-1H-ピロロ[2,3-c]ピリジン
説明
1-Methyl-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-1H-pyrrolo[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-pyrrolo[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品:抗糖尿病の可能性
1-メチル-1H-ピロロ[2,3-c]ピリジン:誘導体は、血漿血糖値の上昇を伴う疾患の治療に有望であることが示されています。 血中グルコースを低下させるその有効性は、1型糖尿病、肥満関連糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心臓血管疾患、高血圧などの状態に有益となる可能性があります。 .
材料科学:安定性と保管
材料科学において、保管中の化合物の安定性は重要です。1-メチル-1H-ピロロ[2,3-c]ピリジンは、その安定性で注目されており、これは新素材開発を含むさまざまな用途における使用に不可欠です。 .
分析化学:クロマトグラフィーと分光法
分析化学では、1-メチル-1H-ピロロ[2,3-c]ピリジンは、その明確な構造と純度のために、クロマトグラフィー技術や分光分析における標準または試薬として使用できます。これは、複雑な混合物の同定と定量に役立ちます。 .
薬理学:創薬
この化合物のフレームワークは、薬理学において新しい薬物を開発するための足場として役立ちます。 その分子構造は、特に抗癌剤および抗てんかん薬の分野において、新規の薬理活性物質の発見につながる可能性のある修飾を可能にします。 .
生化学:酵素阻害
生化学では、1-メチル-1H-ピロロ[2,3-c]ピリジンとその誘導体は、酵素阻害剤として作用する可能性があります。 酵素との相互作用は、疾患メカニズムの理解と標的療法の開発に不可欠となる可能性があります。 .
作用機序
Target of Action
Related compounds such as pyrrolopyrazine derivatives have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Related compounds have been reported to affect various pathways, leading to a range of downstream effects .
Result of Action
Related compounds have been reported to have various biological activities, suggesting that 1-methyl-1h-pyrrolo[2,3-c]pyridine may have similar effects .
生化学分析
Biochemical Properties
1-Methyl-1H-pyrrolo[2,3-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is essential for cell division and microtubule dynamics . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, 1-Methyl-1H-pyrrolo[2,3-c]pyridine forms hydrogen bonds with specific amino acid residues in the colchicine-binding site of tubulin, enhancing its inhibitory effects .
Cellular Effects
1-Methyl-1H-pyrrolo[2,3-c]pyridine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces G2/M phase cell cycle arrest and promotes apoptosis . It also affects the dynamics of microtubules, which are critical for maintaining cell structure and function . Furthermore, 1-Methyl-1H-pyrrolo[2,3-c]pyridine has been observed to alter the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1H-pyrrolo[2,3-c]pyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the colchicine-binding site of tubulin, forming hydrogen bonds with specific amino acid residues . This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest . Additionally, 1-Methyl-1H-pyrrolo[2,3-c]pyridine modulates the activity of various enzymes and proteins involved in cell signaling pathways, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-pyrrolo[2,3-c]pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Methyl-1H-pyrrolo[2,3-c]pyridine remains stable under specific storage conditions, maintaining its biochemical properties . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in in vitro and in vivo studies . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-pyrrolo[2,3-c]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
1-Methyl-1H-pyrrolo[2,3-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to modulate the activity of enzymes involved in the metabolism of nucleotides and amino acids . Additionally, it affects the levels of key metabolites, influencing cellular energy production and biosynthetic processes . These interactions contribute to the compound’s overall biochemical and pharmacological effects .
Transport and Distribution
The transport and distribution of 1-Methyl-1H-pyrrolo[2,3-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters . Once inside the cell, it binds to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 1-Methyl-1H-pyrrolo[2,3-c]pyridine within specific tissues and organs are critical factors that determine its therapeutic efficacy and potential side effects .
Subcellular Localization
1-Methyl-1H-pyrrolo[2,3-c]pyridine exhibits specific subcellular localization, which influences its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, it may undergo post-translational modifications that direct it to specific organelles or cellular compartments . These targeting signals play a crucial role in determining the compound’s subcellular distribution and its subsequent biochemical effects .
特性
IUPAC Name |
1-methylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-5-3-7-2-4-9-6-8(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPMDNQTEJJLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632695 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860297-49-0 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Amino-1H-[1,8]naphthyridin-2-one sulfate](/img/structure/B1612946.png)




![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612957.png)
![1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B1612959.png)



